molecular formula C17H18N2O3S B5651588 N-[3-methyl-4-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide

N-[3-methyl-4-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide

Cat. No. B5651588
M. Wt: 330.4 g/mol
InChI Key: VMAYPWXYVNPRIB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including compounds similar to N-[3-methyl-4-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide, typically involves strategies like the palladium-copper-catalyzed reactions or direct chlorosulfonation. For example, oxidative cross-coupling reactions utilizing a palladium-copper catalyst system under air have been employed to synthesize related benzenesulfonamide derivatives, showcasing the versatility and efficiency of modern synthetic methods in producing complex sulfonamides (Miura et al., 1998).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by diverse intermolecular interactions, including hydrogen bonding and π-π interactions. These interactions significantly influence the compound's crystal packing and overall stability. For instance, the analysis of similar compounds has shown extensive π–π interactions along the c-axis between phenyl and pyridyl rings, contributing to the stability of the molecular structure (Balu & Gopalan, 2013).

Chemical Reactions and Properties

Benzenesulfonamides undergo various chemical reactions, highlighting their reactivity and potential for functionalization. The introduction of chloro and methyl groups has been shown to affect the binding affinity of benzenesulfonamides to biological targets, such as carbonic anhydrases. These modifications can significantly enhance or reduce the compound's activity, demonstrating the importance of chemical substituents on the biological properties of benzenesulfonamides (Vaškevičienė et al., 2019).

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular composition and intermolecular interactions. The presence of various functional groups contributes to the diverse physical properties observed among different benzenesulfonamide compounds. Studies on similar molecules have highlighted the role of intermolecular hydrogen bonding and π-π stacking interactions in determining the compound's physical state and stability (Jia et al., 2019).

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity, stability, and interaction with biological molecules, can be inferred from studies on related benzenesulfonamide derivatives. These compounds have been explored for their antimicrobial, anti-inflammatory, and enzyme inhibition activities, demonstrating their potential in therapeutic applications. The synthesis and bioactivity studies of benzenesulfonamide derivatives provide insights into the structure-activity relationships, guiding the development of more effective and selective compounds (Gul et al., 2016).

Future Directions

The future directions for “N-[3-methyl-4-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide” and similar compounds could involve further exploration of their potential therapeutic uses. The pyrrolidine ring is a versatile scaffold for novel biologically active compounds, and there is great interest in this saturated scaffold due to its potential in drug discovery .

Mechanism of Action

Target of Action

The primary target of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide is the sigma-1 receptor , a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane . This receptor regulates inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria and provides other important brain cell functions .

Mode of Action

The compound acts as an allosteric modulator of the sigma-1 receptor . It interacts with the receptor to potentiate its activity, enhancing the influx of Ca2+ ions from the ER to the mitochondria . This modulation can have various effects depending on the context, including anti-seizure, antidepressant, or cognition-enhancing effects .

Biochemical Pathways

The compound’s action primarily affects the calcium signaling pathway in brain cells . By modulating the sigma-1 receptor, it influences the release of Ca2+ ions from the ER, which can then participate in various downstream signaling events. These events can influence a wide range of cellular processes, including neuronal excitability, synaptic plasticity, and cell survival .

Pharmacokinetics

Similar compounds with a pyrrolidine ring structure are known to have good bioavailability and can cross the blood-brain barrier, suggesting that this compound may have similar properties .

Result of Action

The modulation of the sigma-1 receptor by N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide can have various effects at the molecular and cellular levels. For example, it can enhance neuronal excitability, promote synaptic plasticity, and protect cells from apoptosis . These effects can contribute to the compound’s potential therapeutic effects, such as anti-seizure, antidepressant, and cognition-enhancing activities .

properties

IUPAC Name

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-13-12-14(9-10-16(13)19-11-5-8-17(19)20)18-23(21,22)15-6-3-2-4-7-15/h2-4,6-7,9-10,12,18H,5,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAYPWXYVNPRIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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